molecular formula C15H12ClFN2O3 B4077677 N-(3-chloro-4-fluorophenyl)-2-(4-nitrophenyl)propanamide

N-(3-chloro-4-fluorophenyl)-2-(4-nitrophenyl)propanamide

Cat. No. B4077677
M. Wt: 322.72 g/mol
InChI Key: VOSKSEUTHLLLAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-fluorophenyl)-2-(4-nitrophenyl)propanamide, also known as CFNP, is a chemical compound that has been studied for its potential use in scientific research. CFNP is a member of the amide class of compounds and has a molecular weight of 357.77 g/mol.

Mechanism of Action

N-(3-chloro-4-fluorophenyl)-2-(4-nitrophenyl)propanamide acts as a competitive inhibitor of FAAH, binding to the active site of the enzyme and preventing it from breaking down endocannabinoids. This results in an increase in endocannabinoid levels, which can activate cannabinoid receptors in the body and produce a variety of effects.
Biochemical and Physiological Effects:
N-(3-chloro-4-fluorophenyl)-2-(4-nitrophenyl)propanamide has been shown to produce a variety of biochemical and physiological effects in animal models. These effects include analgesia, anti-inflammatory activity, and anxiolytic effects. N-(3-chloro-4-fluorophenyl)-2-(4-nitrophenyl)propanamide has also been shown to have potential as a treatment for conditions such as anxiety, depression, and pain.

Advantages and Limitations for Lab Experiments

One advantage of N-(3-chloro-4-fluorophenyl)-2-(4-nitrophenyl)propanamide as a tool compound is its selectivity for FAAH, which allows researchers to study the specific effects of endocannabinoids without interfering with other signaling pathways. However, one limitation of N-(3-chloro-4-fluorophenyl)-2-(4-nitrophenyl)propanamide is that it is not highly potent, which can make it difficult to achieve the desired effects at low concentrations.

Future Directions

There are several potential future directions for research involving N-(3-chloro-4-fluorophenyl)-2-(4-nitrophenyl)propanamide. One area of interest is the development of more potent inhibitors of FAAH, which could lead to more effective treatments for conditions such as pain and anxiety. Another area of interest is the study of the effects of N-(3-chloro-4-fluorophenyl)-2-(4-nitrophenyl)propanamide on other signaling pathways in the body, which could lead to a better understanding of its mechanisms of action and potential therapeutic applications.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-2-(4-nitrophenyl)propanamide has been studied for its potential use as a tool compound in scientific research. It has been shown to selectively inhibit the activity of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the breakdown of endocannabinoids in the body. This inhibition leads to an increase in endocannabinoid levels, which has been linked to a variety of physiological and behavioral effects.

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-(4-nitrophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFN2O3/c1-9(10-2-5-12(6-3-10)19(21)22)15(20)18-11-4-7-14(17)13(16)8-11/h2-9H,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOSKSEUTHLLLAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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